

Ripretinib's effect on PDGFRA D842V mutation

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Compound of Interest

Compound Name: *Ripretinib*

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An In-Depth Technical Guide on the Efficacy and Mechanism of **Ripretinib** Against the PDGFRA D842V Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

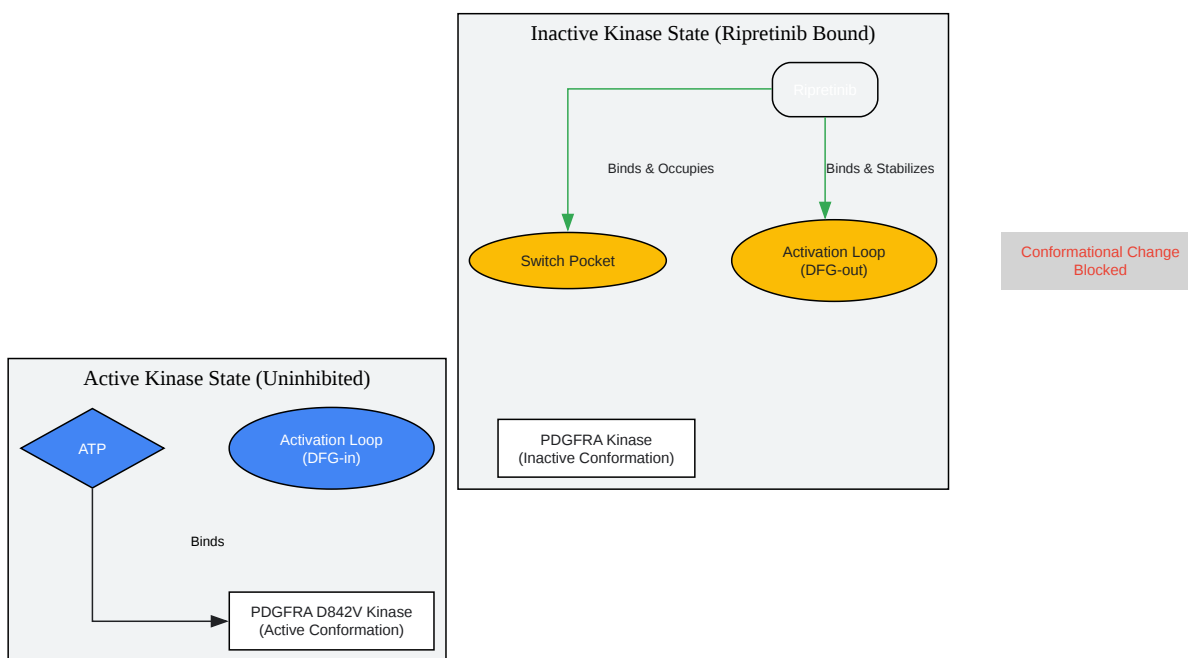
Gastrointestinal stromal tumors (GIST) are mesenchymal neoplasms most commonly driven by activating mutations in the receptor tyrosine kinases KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). The PDGFRA D842V mutation, occurring in the kinase activation loop, confers primary resistance to many standard tyrosine kinase inhibitors (TKIs), including imatinib. **Ripretinib** (DCC-2618) is a novel switch-control TKI designed with a dual mechanism of action to broadly inhibit KIT and PDGFRA mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data regarding **Ripretinib**'s effect on the PDGFRA D842V mutation, details the experimental protocols used for its evaluation, and visualizes its mechanism and relevant biological pathways.

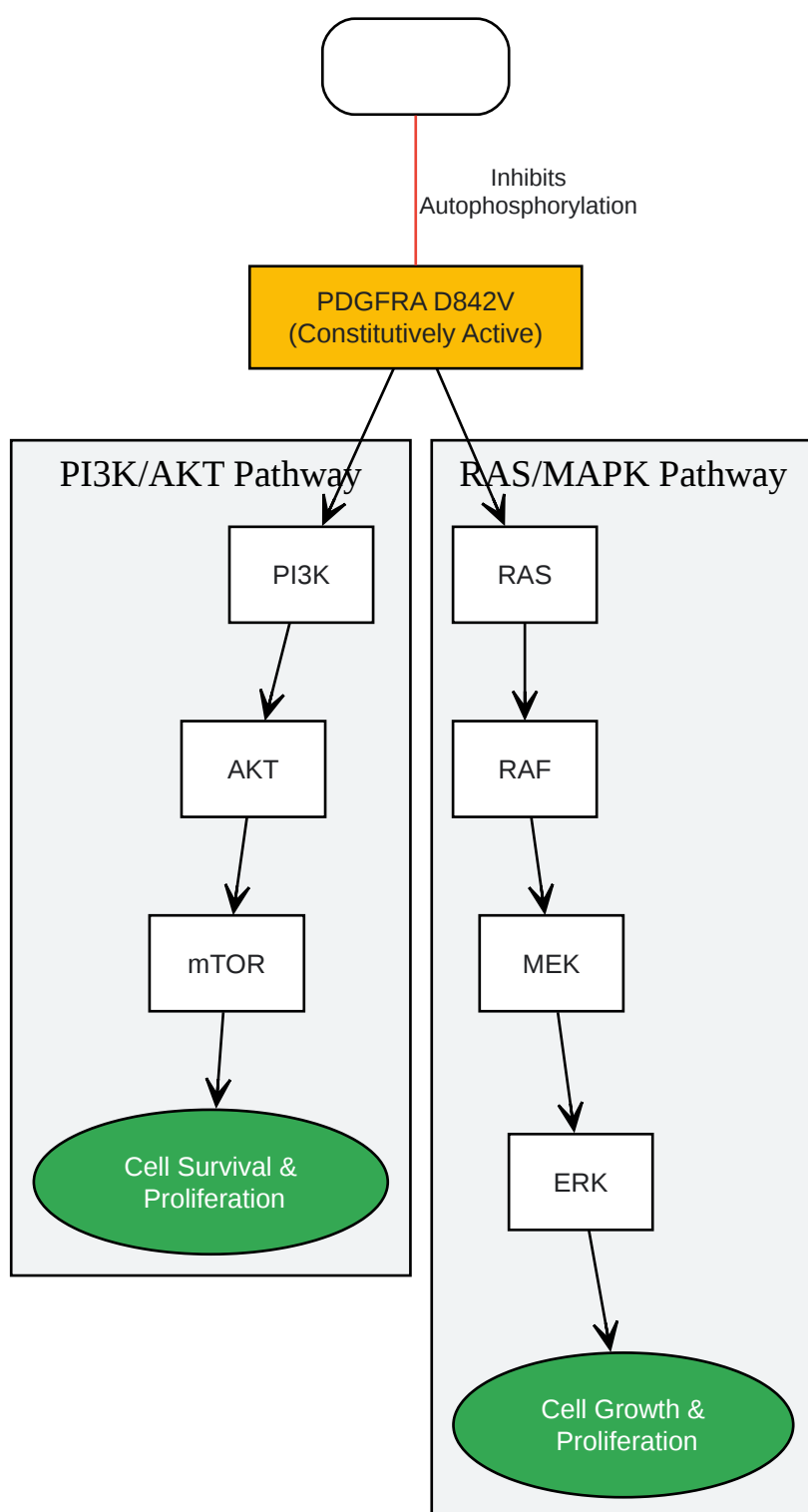
Mechanism of Action: A Dual Switch-Control Inhibitor

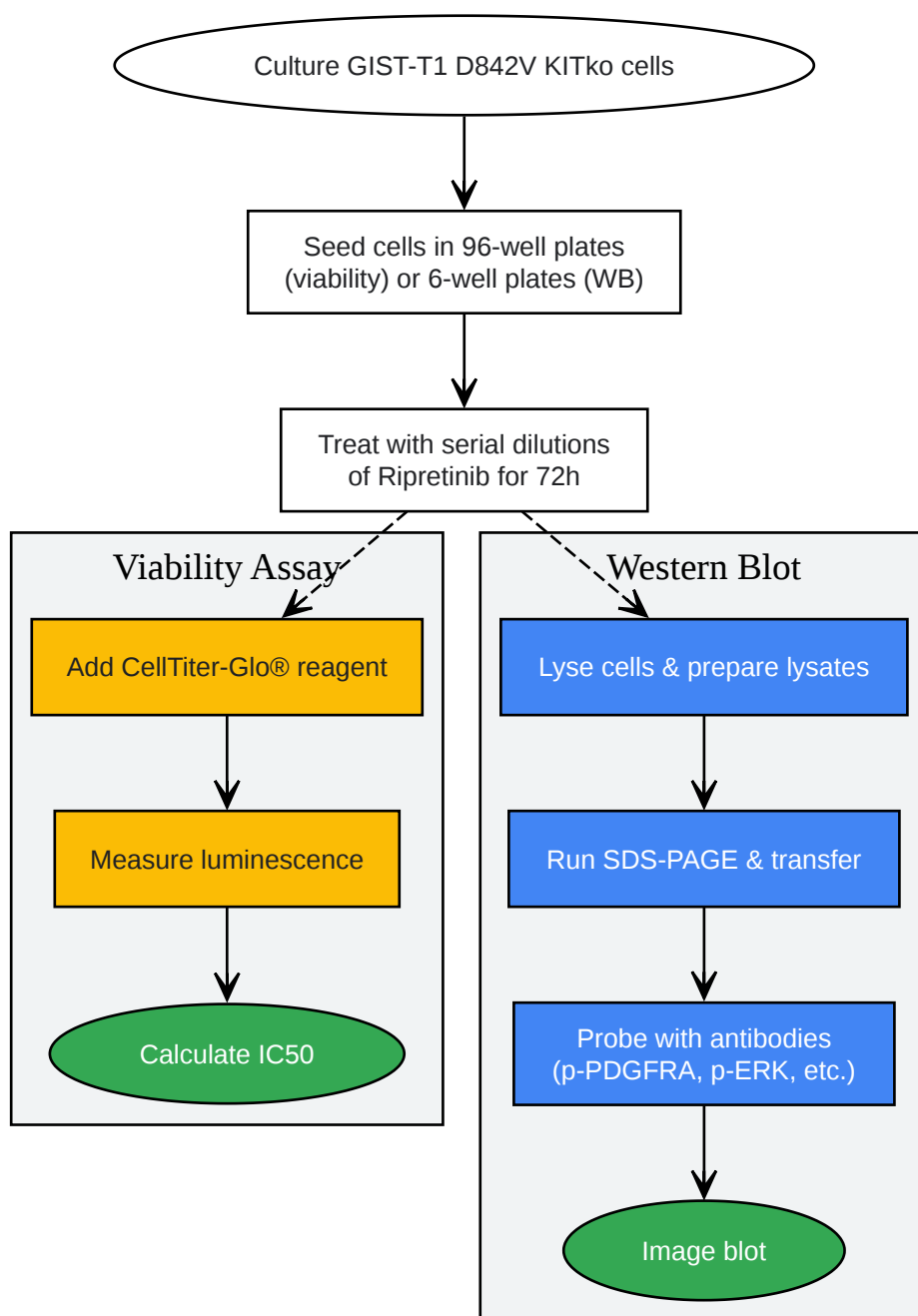
Ripretinib is a Type II TKI that uniquely functions as a "switch-control" inhibitor.[1][2] Unlike traditional Type II inhibitors that primarily bind the ATP-binding pocket of the inactive kinase conformation, **Ripretinib** employs a dual-binding mechanism.[3][4] It is designed to bind with precision to both the "switch pocket" and the activation loop of the kinase.[5][6]

- **Switch Pocket Binding:** The juxtamembrane domain of KIT and PDGFRA acts as an inhibitory switch. In the active state, this switch is displaced. **Ripretinib** binds to this switch pocket, sterically blocking the activation loop from moving into its active conformation.[5]
- **Activation Loop Stabilization:** Simultaneously, **Ripretinib** binds directly to the activation loop, stabilizing it in the inactive "DFG-out" conformation.[6]

This dual mechanism effectively locks the kinase in a durable inactive state, preventing downstream signaling and cellular proliferation.[3] This approach allows **Ripretinib** to inhibit a broad spectrum of mutations, including activation loop mutations like PDGFRA D842V, which are typically resistant to other Type II TKIs.[6][7]







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